4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
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Description
The compound “4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide” is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is complex and can be modified by installing various active groups to the quinazoline moiety using developing synthetic methods .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives . Another reaction is the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Scientific Research Applications
Antitumor Applications
Quinazolinone derivatives, such as those similar to the compound , have demonstrated significant antitumor activities. For instance, studies on water-soluble analogues of quinazolin-4-one-based antitumor agents show enhanced cytotoxicity compared to their less soluble counterparts, indicating potential in cancer therapy due to their unique biochemical characteristics including non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Antimicrobial Activity
The quinazolinone framework has been utilized in synthesizing compounds with notable antimicrobial properties. Research into newer quinazolinones has unveiled their effectiveness against various microbial strains, highlighting the potential for developing new antibiotics and antifungal agents (Patel, Mistry, & Desai, 2006).
Synthetic Methodologies
Advancements in the synthesis of quinazolinone derivatives open avenues for exploring their biological activities. For example, the development of new synthetic pathways for 6-bromo quinazolinone derivatives paves the way for further pharmacological study, highlighting the importance of synthetic chemistry in drug discovery and development (Rajveer et al., 2010).
Fluorescent Properties and Applications
Certain quinazolinone derivatives exhibit fluorescent properties, making them candidates for applications as fluorescent brightening agents or in molecular probes for biological research. The synthesis and study of these properties can lead to innovations in material science and bioimaging (Rangnekar & Shenoy, 1987).
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAYAOWDGQURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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